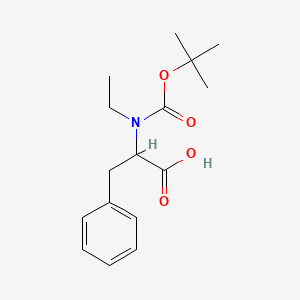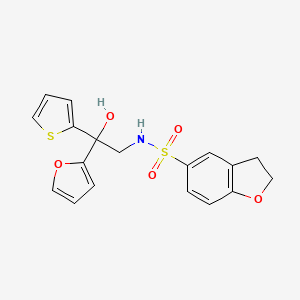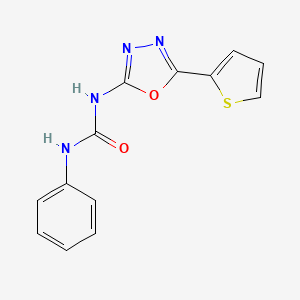
N-Boc-N-ethyl-DL-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-N-ethyl-DL-phenylalanine is a chemical compound with the CAS Number: 94732-07-7 . It has a molecular weight of 293.36 and its IUPAC name is N-(tert-butoxycarbonyl)-N-ethylphenylalanine .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19) . This code provides a textual representation of the molecular structure.
Aplicaciones Científicas De Investigación
Native Chemical Ligation
Native chemical ligation at phenylalanine involves the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine for successful native chemical ligation with C-terminal thioesters. This process is crucial for peptide synthesis, demonstrating compatibility with reactive side chains and enabling ligation beyond glycine (Crich & Banerjee, 2007).
Bioconjugation and Modification
The Boc-protected derivative of a photoactivatable analogue of phenylalanine was used to acylate RNA, demonstrating the potential of N-Boc-N-ethyl-DL-phenylalanine derivatives in bioconjugation and the modification of biomolecules for research purposes (Baldini et al., 1988).
Material Science and Polymer Chemistry
Methacrylate containing amino acid-based chiral monomers were polymerized to afford well-defined amino acid-based polymers with controlled molecular weight. These pH-responsive cationic polymers have applications in material science and drug delivery systems (Kumar, Roy, & De, 2012).
Synthesis of Phosphotyrosyl Mimetics
N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine and related compounds were synthesized as conformationally-constrained phosphotyrosyl mimetics. These amino acid analogues are useful in the study of cellular signal transduction processes (Oishi et al., 2004).
Radioiodination for Peptide Synthesis
Research on N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester aimed at preparing a phenylalanine derivative that could be radioiodinated for peptide synthesis demonstrates the versatility of this compound derivatives in advanced synthesis and labeling techniques (Wilbur et al., 1993).
Safety and Hazards
While specific safety and hazard information for N-Boc-N-ethyl-DL-phenylalanine is not available, similar compounds like N-Boc-L-phenylalanine methyl ester are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
Mecanismo De Acción
Mode of Action
The compound is a derivative of phenylalanine, an essential amino acid, and it contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis for the protection of amino groups . The Boc group can be removed under acidic conditions, revealing the amino group . This property is often utilized in peptide synthesis.
Análisis Bioquímico
Biochemical Properties
It is known that the compound is a derivative of Phenylalanine, which is used in enantioselective hydrolysis of amino acid esters
Molecular Mechanism
It is known that the compound can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide
Propiedades
IUPAC Name |
2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-17(15(20)21-16(2,3)4)13(14(18)19)11-12-9-7-6-8-10-12/h6-10,13H,5,11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUONYUXLITPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)


![2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2826527.png)



![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide](/img/structure/B2826538.png)


